N'~1~-[(Z)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-4-METHYL-1-BENZENESULFONOHYDRAZIDE
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Overview
Description
N’-[(Z)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-4-methylbenzenesulfonohydrazide is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a pyrazole ring, a sulfonyl group, and a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-4-methylbenzenesulfonohydrazide typically involves the condensation reaction between 1,5-dimethyl-1H-pyrazole-4-carbaldehyde and 4-methylbenzenesulfonohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated for several hours to ensure complete condensation, followed by cooling and recrystallization to obtain the pure product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N’-[(Z)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Hydrazone derivatives with different substituents.
Scientific Research Applications
N’-[(Z)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-4-methylbenzenesulfonohydrazide has been explored for various scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Medicine: Potential therapeutic agent for targeting specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N’-[(Z)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can then interact with enzymes or receptors, leading to inhibition or activation of biological pathways . The hydrazone linkage also allows for the formation of hydrogen bonds and π-π interactions with biological macromolecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]benzamide
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
N’-[(Z)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-4-methylbenzenesulfonohydrazide is unique due to its combination of a pyrazole ring and a sulfonohydrazide moiety, which imparts distinct chemical reactivity and biological activity. The presence of the sulfonyl group enhances its solubility and stability, making it a versatile compound for various applications.
Properties
Molecular Formula |
C13H16N4O2S |
---|---|
Molecular Weight |
292.36g/mol |
IUPAC Name |
N-[(Z)-(1,5-dimethylpyrazol-4-yl)methylideneamino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H16N4O2S/c1-10-4-6-13(7-5-10)20(18,19)16-14-8-12-9-15-17(3)11(12)2/h4-9,16H,1-3H3/b14-8- |
InChI Key |
VSFDBQQIHXYFJP-ZSOIEALJSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(N(N=C2)C)C |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=C(N(N=C2)C)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(N(N=C2)C)C |
Origin of Product |
United States |
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